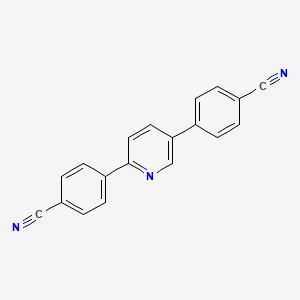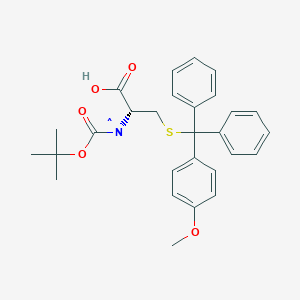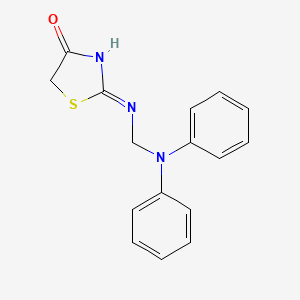
2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one is a heterocyclic compound featuring a thiazole core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. It is a derivative of 2-aminothiazole, which is known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one typically involves the condensation of diphenylamine with a thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating bacterial and fungal infections.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, thereby disrupting essential biological processes in microorganisms. The compound’s thiazole ring plays a crucial role in binding to the active sites of these enzymes, leading to their inactivation .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor to many thiazole derivatives with antimicrobial properties.
Diphenylamine: Known for its antioxidant properties and used in various industrial applications
Uniqueness
2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one is unique due to its combined structural features of diphenylamine and thiazole, which confer enhanced biological activity and potential therapeutic applications compared to its individual components .
Properties
Molecular Formula |
C16H15N3OS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(2Z)-2-[(N-phenylanilino)methylimino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15N3OS/c20-15-11-21-16(18-15)17-12-19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18,20) |
InChI Key |
GKYIZPVKMJCROT-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N/CN(C2=CC=CC=C2)C3=CC=CC=C3)/S1 |
Canonical SMILES |
C1C(=O)NC(=NCN(C2=CC=CC=C2)C3=CC=CC=C3)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


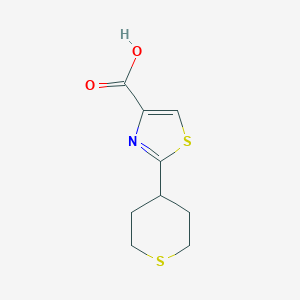
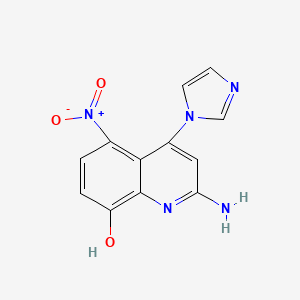

![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)
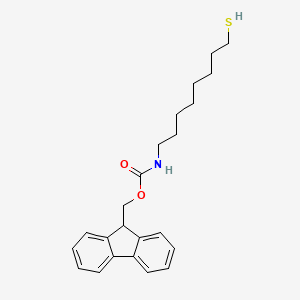
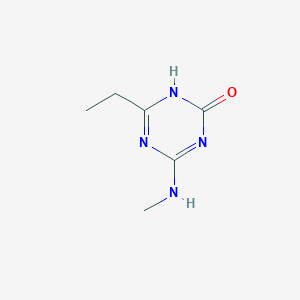
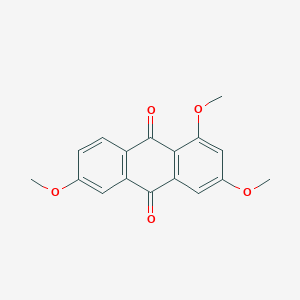


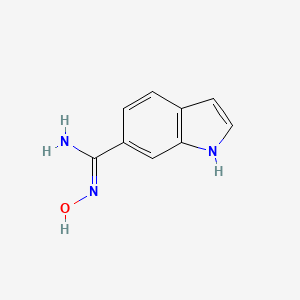
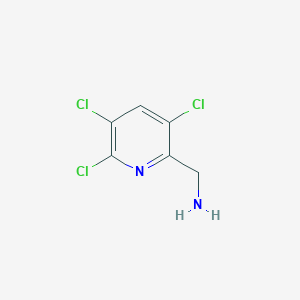
![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)
